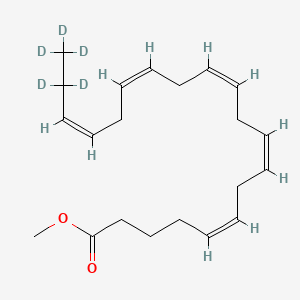

Eicosapentaenoic acid methyl ester-d5

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H32O2 |

|---|---|

Molecular Weight |

321.5 g/mol |

IUPAC Name |

methyl (5Z,8Z,11Z,14Z,17Z)-19,19,20,20,20-pentadeuterioicosa-5,8,11,14,17-pentaenoate |

InChI |

InChI=1S/C21H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h4-5,7-8,10-11,13-14,16-17H,3,6,9,12,15,18-20H2,1-2H3/b5-4-,8-7-,11-10-,14-13-,17-16-/i1D3,3D2 |

InChI Key |

QWDCYFDDFPWISL-JDGWORTASA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Eicosapentaenoic Acid Methyl Ester-d5: A Technical Guide to its Physical Properties and Analytical Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Eicosapentaenoic acid methyl ester-d5 (EPA-d5 ME). It is intended to be a valuable resource for researchers utilizing this deuterated internal standard in quantitative analyses such as mass spectrometry-based lipidomics and pharmacokinetic studies. This document details its known physical characteristics, provides generalized experimental protocols for its use, and illustrates the metabolic context of its non-deuterated parent molecule, Eicosapentaenoic acid (EPA).

Core Physical and Chemical Properties

This compound is a deuterated form of Eicosapentaenoic acid methyl ester, where five hydrogen atoms have been replaced by deuterium (B1214612). This isotopic labeling makes it an ideal internal standard for mass spectrometry applications, as it is chemically identical to the endogenous compound but has a distinct, higher mass.

The data presented below is for the non-deuterated Eicosapentaenoic acid methyl ester and should be considered as a close approximation for the d5-labeled compound.

Quantitative Physical Property Data

| Property | Value | Notes |

| Molecular Formula | C₂₁H₂₇D₅O₂ | For the d5 deuterated form. |

| Molecular Weight | 321.5 g/mol | For the d5 deuterated form. |

| Appearance | Light yellow liquid | For the non-deuterated form.[1] |

| Physical State | Liquid at standard conditions | For the non-deuterated form.[1] |

| Boiling Point | 777.0 K (503.85 °C) | Predicted using the Joback Method for the non-deuterated form.[2] |

| Melting Point | 373.2 K (100.05 °C) | Predicted using the Joback Method for the non-deuterated form.[2] |

| Flash Point | 104 °C | For the non-deuterated form.[1] |

| Solubility | Soluble in ethanol (B145695) (100 mg/ml), DMF (100 mg/ml), and DMSO (100 mg/ml). Slightly soluble in PBS (pH 7.2) (0.15 mg/ml). | For the non-deuterated form.[3] |

Experimental Protocols

The primary application of this compound is as an internal standard in quantitative analytical methods, most commonly Gas Chromatography-Mass Spectrometry (GC-MS). Below is a generalized protocol for the analysis of fatty acid methyl esters (FAMEs), including EPA-d5 ME.

Protocol: Quantitative Analysis of Fatty Acid Methyl Esters by GC-MS

1. Sample Preparation and Lipid Extraction:

-

Biological samples (e.g., plasma, tissue homogenates, cell lysates) are subjected to lipid extraction, typically using a biphasic solvent system such as the Folch method (chloroform:methanol (B129727), 2:1 v/v) or the Bligh-Dyer method (chloroform:methanol:water).

-

An exact amount of the internal standard, this compound, is spiked into the sample prior to extraction to account for sample loss during preparation and for accurate quantification.

2. Transesterification to Fatty Acid Methyl Esters (FAMEs):

-

The extracted lipids are converted to their corresponding FAMEs. A common method involves reaction with a reagent such as 14% boron trifluoride in methanol (BF₃-MeOH).[4]

-

The lipid extract is incubated with the BF₃-MeOH solution at an elevated temperature (e.g., 60-100°C) for a specified time (e.g., 10-90 minutes).[5]

-

After cooling, the FAMEs are extracted from the reaction mixture using an organic solvent like hexane. The organic phase is then collected, dried under a stream of nitrogen, and reconstituted in a suitable solvent for GC-MS analysis.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column is typically used, such as a BPX5 (5% phenyl polysilphenylene-siloxane) or a similar stationary phase.[5]

-

Injector: Split/splitless injector, with an injection volume of typically 1 µL.

-

Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1 mL/min).[5]

-

Oven Temperature Program: A temperature gradient is employed to separate the FAMEs based on their boiling points and polarity. A typical program might start at a lower temperature (e.g., 70-140°C), ramp up to a higher temperature (e.g., 240-310°C), and hold for a period to ensure elution of all analytes.[4][5]

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) is commonly used for FAME analysis due to the creation of reproducible fragmentation patterns that are useful for library matching.[6]

-

Acquisition Mode: Selected Ion Monitoring (SIM) is often used for quantitative analysis to enhance sensitivity and selectivity by monitoring specific ions for the analyte and the internal standard. For qualitative analysis, a full scan mode is used.

-

Data Analysis: The analyte (Eicosapentaenoic acid methyl ester) is quantified by comparing its peak area to the peak area of the internal standard (this compound). A calibration curve is typically generated using known concentrations of the non-deuterated standard and a fixed concentration of the deuterated internal standard.

-

Metabolic Pathway of Eicosapentaenoic Acid (EPA)

This compound is used to trace the metabolic fate of EPA. EPA is a crucial omega-3 polyunsaturated fatty acid that is a precursor to a variety of potent signaling molecules involved in inflammation, immunity, and cardiovascular health. The following diagram illustrates the major metabolic pathways of EPA.

Caption: Metabolic pathways of Eicosapentaenoic Acid (EPA).

References

An In-depth Technical Guide to the Chemical Synthesis and Purification of Deuterated EPA Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of deuterated eicosapentaenoic acid (EPA) methyl ester. The methodologies detailed herein are compiled from established synthetic strategies for deuterated polyunsaturated fatty acids and state-of-the-art purification techniques. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and metabolic studies involving stable isotope-labeled compounds.

Introduction

Eicosapentaenoic acid (EPA) is an omega-3 polyunsaturated fatty acid with significant therapeutic potential. Deuterium-labeled EPA serves as a crucial tool in metabolic research, allowing for the sensitive and specific tracing of its metabolic fate and the quantification of its metabolites. The substitution of hydrogen with deuterium (B1214612) at specific positions, particularly the bis-allylic sites, can also enhance the molecule's resistance to oxidation, a concept known as "isotope reinforcement."[1] This guide outlines a robust approach to the synthesis of deuterated EPA and its subsequent conversion to the methyl ester, followed by a rigorous purification protocol to achieve high purity suitable for research and pharmaceutical applications.

Chemical Synthesis of Deuterated EPA

A convergent synthetic strategy is a common and effective approach for the synthesis of deuterated polyunsaturated fatty acids.[2] This method involves the synthesis of a deuterated building block which is then coupled with a non-deuterated fatty acid precursor. An alternative approach is catalytic deuteration, which can produce a mixture of deuterated isotopologues.[3]

Experimental Protocol: Convergent Synthesis of d8-EPA

This protocol outlines a plausible synthetic route for d8-eicosapentaenoic acid, where all four bis-allylic positions are deuterated.

Step 1: Synthesis of a Deuterated C5 Building Block

A suitable C5 fragment, deuterated at the positions that will become the bis-allylic carbons in the final EPA molecule, is synthesized. This can be achieved through a multi-step process starting from commercially available precursors.

Step 2: Synthesis of a C15 Pentanenal Precursor

A C15 precursor containing the remaining carbon chain and the carboxylic acid functionality (protected as an ester) is synthesized. This fragment will contain the other double bonds of the EPA molecule.

Step 3: Wittig Reaction and Deprotection

The deuterated C5 phosphonium (B103445) ylide (derived from the C5 building block) is reacted with the C15 pentanenal precursor via a Wittig reaction to form the full C20 carbon chain of EPA with the desired cis-double bond stereochemistry. Subsequent deprotection of the ester yields the free deuterated eicosapentaenoic acid.

Step 4: Methyl Esterification

The purified deuterated EPA is converted to its methyl ester using a standard acid-catalyzed esterification method. A convenient and widely used method involves the use of 5% anhydrous hydrogen chloride in methanol (B129727).[4]

-

Procedure:

-

Dissolve the deuterated EPA in a 100-fold excess of 5% anhydrous HCl in methanol.

-

Reflux the solution for 2 hours or maintain at 50°C overnight.

-

After cooling, add water to the reaction mixture.

-

Extract the deuterated EPA methyl ester with hexane (B92381) or diethyl ether.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Alternative Method: Catalytic Deuteration

An alternative approach involves the direct deuteration of EPA using a metal catalyst, such as a ruthenium-based catalyst, in the presence of deuterium gas.[3] This method can yield a mixture of deuterated isotopologues, with deuterium incorporation primarily at the bis-allylic positions.

-

Procedure:

-

Dissolve EPA in an appropriate solvent in a reaction vessel.

-

Add a ruthenium-based catalyst.

-

Pressurize the vessel with deuterium gas.

-

Stir the reaction at a specified temperature for a set duration.

-

After the reaction, filter the catalyst and remove the solvent.

-

The resulting deuterated EPA can then be esterified to its methyl ester as described in Step 4 of the convergent synthesis.

-

Purification of Deuterated EPA Methyl Ester

High-performance liquid chromatography (HPLC) is the method of choice for the purification of polyunsaturated fatty acid methyl esters, offering excellent resolution and the ability to obtain high-purity fractions.[1][5][6]

Experimental Protocol: Reversed-Phase HPLC Purification

Reversed-phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity. For fatty acid methyl esters, a C18 column is commonly employed.

-

HPLC System: A preparative HPLC system equipped with a UV detector or an evaporative light-scattering detector (ELSD).

-

Column: A preparative C18 reversed-phase column (e.g., 250 mm x 20 mm, 5 µm particle size).

-

Mobile Phase: A gradient of methanol and water is often effective.[5] For example, a linear gradient from 80% methanol in water to 100% methanol.

-

Flow Rate: A typical flow rate for a preparative column is in the range of 10-20 mL/min.

-

Detection: UV detection at a low wavelength (e.g., 205-215 nm) is suitable for detecting the ester carbonyl group.

-

Procedure:

-

Dissolve the crude deuterated EPA methyl ester in a small volume of the initial mobile phase.

-

Inject the sample onto the equilibrated HPLC column.

-

Run the gradient elution to separate the components.

-

Collect fractions corresponding to the main peak of the deuterated EPA methyl ester.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

-

Quantitative Data

The following tables summarize typical quantitative data that can be expected from the synthesis and purification of deuterated EPA methyl ester. The exact values will depend on the specific reaction conditions and the efficiency of the purification process.

| Synthesis Parameter | Convergent Synthesis (Expected) | Catalytic Deuteration (Reported) |

| Overall Yield | 20-40% | >90% |

| Deuterium Incorporation | >98% at specific positions | 81-100% at bis-allylic positions[3] |

| Purification Parameter | Reversed-Phase HPLC (Reported) |

| Purity | >95%[1] |

| Recovery | 70-90% |

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of deuterated EPA methyl ester via the convergent synthesis route.

Caption: Convergent synthesis and purification workflow for deuterated EPA methyl ester.

Metabolic Pathway of EPA

The following diagram illustrates the general metabolic pathway of EPA, which can be elongated and desaturated to form other important omega-3 fatty acids.

Caption: Metabolic conversion of EPA to other omega-3 fatty acids.

Conclusion

This technical guide provides a detailed framework for the chemical synthesis and purification of deuterated EPA methyl ester. By following the outlined protocols, researchers can produce high-purity, stable isotope-labeled EPA methyl ester for a variety of research and development applications. The provided workflows and pathways offer a visual representation of the key processes involved, from chemical synthesis to biological transformation.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemical synthesis of deuterium-labeled and unlabeled very long chain polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Application of Chromatographic and Spectroscopic-Based Methods for Analysis of Omega-3 (ω-3 FAs) and Omega-6 (ω-6 FAs) Fatty Acids in Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Purification of fatty acid methyl esters by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Locating the CAS Number for all-cis-5,8,11,14,17-EPA-d5 Methyl Ester: A Technical Guide

For researchers, scientists, and professionals in drug development, precise identification of chemical compounds is paramount. This guide provides an in-depth analysis of the Chemical Abstracts Service (CAS) number for all-cis-5,8,11,14,17-eicosapentaenoic-d5 acid methyl ester (EPA-d5 methyl ester), its technical specifications, and its application as an internal standard in analytical methodologies.

Identifying the Correct CAS Number

CAS Number: 2734-47-6[1][2][3][4]

Chemical suppliers consistently list this CAS number for the deuterated product, specifying the isotopic labeling in the detailed product description[5]. When sourcing or documenting this compound, it is crucial to include the CAS number followed by a clear indication of the deuterated form (e.g., "d5").

Technical Data and Specifications

Quantitative data for all-cis-5,8,11,14,17-EPA-d5 methyl ester has been compiled from various suppliers. This information is essential for accurate experimental design and data interpretation.

| Property | Value | Source |

| Formal Name | 5Z,8Z,11Z,14Z,17Z-eicosapentaenoic-19,19,20,20,20-d₅ acid, methyl ester | Cayman Chemical[6] |

| Molecular Formula | C₂₁H₂₇D₅O₂ | Cayman Chemical[6] |

| Formula Weight | 321.5 g/mol | Cayman Chemical[6] |

| Purity | ≥99% deuterated forms (d₁-d₅) | Cayman Chemical[6] |

| Chemical Purity | 95% | Cambridge Isotope Laboratories, Inc.[7] |

| Formulation | A solution in ethanol | Cayman Chemical[6] |

| Storage | -20°C | Cayman Chemical[6] |

| Stability | ≥ 2 years | Cayman Chemical[6] |

Experimental Protocols: Application as an Internal Standard

All-cis-5,8,11,14,17-EPA-d5 methyl ester is primarily intended for use as an internal standard for the quantification of EPA methyl ester and related fatty acids using mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)[6]. The use of a stable isotope-labeled internal standard is a well-established method to improve the accuracy and precision of quantitative analyses by correcting for variability in sample preparation and instrument response[8].

While a specific, detailed protocol for this exact deuterated standard is not available in the public domain, a general workflow for its use in fatty acid analysis can be outlined.

General Workflow for Quantification of EPA Methyl Ester

Caption: Workflow for EPA quantification using a deuterated internal standard.

Signaling Pathways and Logical Relationships

The quantification of eicosapentaenoic acid (EPA) is critical in various research fields due to its role in inflammation and cellular signaling. EPA is a precursor to a variety of signaling molecules, including prostaglandins (B1171923) and leukotrienes. The accurate measurement of EPA levels, facilitated by the use of deuterated standards, is essential for understanding these pathways.

Caption: Role of EPA-d5 in the analysis of EPA signaling pathways.

References

- 1. CIS-5,8,11,14,17-EICOSAPENTAENOIC ACID METHYL ESTER - Safety Data Sheet [chemicalbook.com]

- 2. Deuterated Compounds | CymitQuimica [cymitquimica.com]

- 3. Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CIS-5,8,11,14,17-EICOSAPENTAENOIC ACID METHYL ESTER | 2734-47-6 [chemicalbook.com]

- 5. clearsynth.com [clearsynth.com]

- 6. caymanchem.com [caymanchem.com]

- 7. ððð -5,8,11,14,17-Eicosapentaenoic acid methyl ester (19,19,20,20,20-Dâ ), CP 95% | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 8. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Sourcing and Utilizing Eicosapentaenoic Acid Methyl Ester-d5 for Research Applications

This in-depth guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of reputable commercial suppliers for Eicosapentaenoic acid (EPA) methyl ester-d5. It includes a comparative analysis of product specifications, detailed experimental protocols for its application as an internal standard in mass spectrometry, and visualizations of relevant biological pathways and experimental workflows.

Introduction to Eicosapentaenoic Acid Methyl Ester-d5

This compound (EPA-d5 methyl ester) is a deuterated form of the omega-3 fatty acid EPA methyl ester. Its primary application in a research setting is as a stable isotope-labeled internal standard for the precise quantification of its non-labeled counterpart in various biological samples using mass spectrometry (GC-MS or LC-MS).[1][2] The incorporation of five deuterium (B1214612) atoms creates a mass shift, allowing it to be distinguished from the endogenous analyte while sharing near-identical chemical and physical properties, ensuring accurate and reproducible measurements.

Reputable Commercial Suppliers and Product Specifications

Selecting a high-quality, reliable source for stable isotope standards is critical for experimental success. The following suppliers are recognized for providing this compound for research purposes.

| Supplier | Product Number | Purity | Formulation | Available Quantities | CAS Number | Formula Weight |

| Cayman Chemical | 31126 | ≥99% deuterated forms (d1-d5) | A solution in ethanol | 100 µg, 1 mg | 1197205-73-4 (for EPA-d5) | 321.5 |

| Larodan | 71-2005 | >98% | Neat or in solution | Custom | 1197205-73-4 | Not Specified |

| MedChemExpress | HY-B0660S | Not Specified | 1.63 mM * 2 mL in Ethanol | 1 mg | 1197205-73-4 | Not Specified |

| Clinivex | RCLST208774 | Not Specified | Oil/Liquid | Custom | 1197205-73-4 | 307.48 g/mol |

| Clearsynth | Not Specified | Not Specified | Not Specified | Custom | 1197205-73-4 | Not Specified |

| Sigma-Aldrich | Not Specified | Certified Reference Material | 10 mg/mL in heptane | 1 mL ampule | 2734-47-6 (non-labeled) | 316.5 (non-labeled) |

Note: Data is compiled from publicly available information on supplier websites. Specifications, particularly for purity and formulation, should always be confirmed by consulting the batch-specific Certificate of Analysis (CoA) provided by the supplier.[1][3][4][5][6]

Experimental Protocols: Quantification of Fatty Acids using GC-MS

This compound is an ideal internal standard for the quantification of total and free fatty acids from biological samples. The following is a generalized protocol adapted from established methodologies.[7]

Objective: To extract and quantify EPA methyl ester from plasma, cells, or tissue using EPA-d5 methyl ester as an internal standard.

Materials:

-

Biological sample (e.g., 200 µL plasma, 0.5 million cells)

-

This compound internal standard (ISTD) solution (e.g., 25 ng/µL in ethanol)

-

Methanol (B129727) (HPLC grade)

-

Iso-octane

-

Hydrochloric Acid (HCl)

-

Pentafluorobenzyl bromide (PFB-Br) derivatizing agent

-

Diisopropylethylamine (DIPEA)

-

Acetonitrile (B52724) (HPLC grade)

-

GC-MS system with a suitable capillary column

Methodology:

-

Sample Preparation:

-

For plasma: To 200 µL of plasma, add 300 µL of dPBS.

-

For cells: Use up to 2 million cells (0.5 million is common).

-

For tissue: The amount should be empirically determined based on the tissue type.

-

-

Internal Standard Spiking and Extraction:

-

Add a known amount (e.g., 100 µL) of the EPA-d5 methyl ester internal standard solution to the sample.

-

For cells, add two volumes of methanol to lyse the cells. For plasma or media, add one volume of methanol.

-

Acidify the mixture with HCl to a final concentration of 25 mM.[7]

-

Extract the fatty acids by adding iso-octane, vortexing, and collecting the organic layer.

-

-

Derivatization:

-

Dry the extracted samples under a vacuum (e.g., using a SpeedVac).

-

Reconstitute the dried extract in 25 µL of 1% PFB-Br in acetonitrile and 25 µL of 1% DIPEA in acetonitrile.

-

Incubate at room temperature for approximately 20 minutes to form pentafluorobenzyl esters.[7]

-

Dry the derivatized sample again under vacuum.

-

-

GC-MS Analysis:

-

Reconstitute the final sample in a known volume of iso-octane (e.g., 50 µL).

-

Inject 1 µL into the GC-MS system.

-

The analysis is typically performed using negative ion chemical ionization (NICI), which is highly sensitive for electrophilic derivatives like PFB esters.[7]

-

-

Standard Curve and Quantification:

-

Prepare a standard curve by mixing known amounts of unlabeled EPA methyl ester primary standard with the same amount of EPA-d5 methyl ester internal standard used for the samples.

-

Process these standards through the same derivatization procedure.

-

Analyze the standard curve samples by GC-MS and plot the ratio of the unlabeled analyte peak area to the labeled internal standard peak area against the concentration of the unlabeled analyte.

-

Use the resulting linear regression equation to determine the concentration of EPA methyl ester in the unknown samples based on their measured peak area ratios.

-

Visualizations: Pathways and Workflows

Biological Signaling Pathway

Eicosapentaenoic acid is known to exert anti-inflammatory effects through various signaling pathways. One such mechanism in macrophages involves the G-protein coupled receptor 120 (GPR120), which leads to the activation of the Raf-ERK1/2-NF-κB p65 pathway, ultimately modulating immune responses.[8]

References

An In-depth Technical Guide to the Metabolic Pathways of Deuterated Polyunsaturated Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated polyunsaturated fatty acids (D-PUFAs) represent a novel therapeutic strategy targeting the fundamental processes of lipid peroxidation and oxidative stress, which are implicated in a wide range of debilitating diseases. By replacing hydrogen atoms with deuterium (B1214612) at the bis-allylic sites of PUFAs, the carbon-deuterium bond's higher activation energy significantly slows the rate of hydrogen abstraction, the initial and rate-limiting step in lipid peroxidation. This "kinetic isotope effect" offers a powerful mechanism to protect cellular membranes from oxidative damage. This technical guide provides a comprehensive overview of the metabolic pathways of D-PUFAs, detailing their mechanism of action, experimental protocols for their analysis, and their impact on key signaling pathways.

Core Mechanism of Action: The Kinetic Isotope Effect

Polyunsaturated fatty acids are essential components of cellular membranes but are highly susceptible to lipid peroxidation, a chain reaction initiated by reactive oxygen species (ROS) that damages lipids and generates cytotoxic byproducts.[1] The sites most vulnerable to this attack are the bis-allylic hydrogens, which are weakly bonded and easily abstracted.

Deuteration of these bis-allylic positions creates a much stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. This difference in bond energy, known as the kinetic isotope effect, makes it significantly more difficult for ROS to initiate the lipid peroxidation cascade.[2][3] This subtle atomic substitution does not alter the overall structure or function of the PUFA, allowing it to be incorporated into cellular membranes and participate in normal metabolic processes.[2]

Metabolic Fate and Incorporation of D-PUFAs

Dietary D-PUFAs, such as deuterated linoleic acid (D-LA) and deuterated α-linolenic acid (D-ALA), are metabolized through the same enzymatic pathways as their hydrogenated counterparts.[4] They are absorbed, transported, and incorporated into various lipid pools, including phospholipids, triglycerides, and cholesterol esters. Once integrated into cellular membranes, they confer resistance to lipid peroxidation.

Quantitative Data on D-PUFA Incorporation and Efficacy

The therapeutic efficacy of D-PUFAs is dependent on their sufficient incorporation into cellular membranes. Preclinical and clinical studies have demonstrated significant tissue enrichment and consequent reduction in oxidative stress markers.

| Study Type | D-PUFA | Tissue/Sample | Incorporation Level | Effect on Lipid Peroxidation | Reference |

| Preclinical (Mouse Model of Alzheimer's Disease) | D-LA and D-ALA | Brain (Cortex and Hippocampus) | ~35% of total PUFA | ~55% decrease in F2-isoprostanes | [5] |

| Preclinical (Mouse Model of Alzheimer's Disease) | D-LA and D-ALA | Brain (Cortex and Hippocampus) | Deuterium content: 33342 ± 3223‰ (D-PUFA) vs. -140.7 ± 12.5‰ (H-PUFA) | ~20-25% decrease in prostaglandin (B15479496) F2α | [5] |

| Preclinical (Mouse Model of Atherosclerosis) | D-PUFAs | Liver and Plasma | Not specified | ~80% decrease in hepatic and plasma F2-isoprostanes | [6] |

| Clinical Trial (Infantile Neuroaxonal Dystrophy) | RT001 (D-LA) | Not specified | Not specified | 88.8% decrease in mortality risk | [2][3] |

| Clinical Trial (Infantile Neuroaxonal Dystrophy) | RT001 (D-LA) | Not specified | Not specified | 82.5% reduction in morbidity risk (pneumonia or death) | [2][3] |

| Clinical Trial (Friedreich's Ataxia) | RT001 (D-LA) | Plasma | Approaching saturation by 28 days | Statistically significant improvements in peak exercise workload | [7] |

Experimental Protocols

Quantification of Deuterated Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the extraction, derivatization, and analysis of fatty acids from biological samples to determine the incorporation of deuterated species.

a. Sample Preparation and Lipid Extraction:

-

For plasma or serum samples, use a small volume (e.g., 10-50 µL). For tissues, homogenize a known weight of the tissue.[8]

-

Add a known amount of a deuterated internal standard mixture to the sample. This is crucial for accurate quantification.[9]

-

Perform lipid extraction using a solvent system such as chloroform/methanol/water (Folch method) or isooctane/methanol.[10]

-

Separate the organic phase containing the lipids and dry it under a stream of nitrogen.

b. Saponification and Derivatization:

-

To analyze total fatty acids (both free and esterified), saponify the lipid extract using a methanolic base (e.g., sodium methoxide (B1231860) or potassium hydroxide).[10]

-

Acidify the mixture to protonate the fatty acids.

-

Derivatize the fatty acids to a volatile form suitable for GC analysis, commonly as fatty acid methyl esters (FAMEs) using an acid catalyst like BF3-methanol, or as pentafluorobenzyl (PFB) esters for enhanced sensitivity in electron capture negative ionization MS.[9][11]

c. GC-MS Analysis:

-

Inject the derivatized sample onto a suitable GC column (e.g., a polar capillary column for FAMEs).

-

Use a temperature gradient to separate the different fatty acid derivatives based on their boiling points and polarity.

-

The mass spectrometer will detect the different fatty acid derivatives as they elute from the GC. The mass-to-charge ratio (m/z) will differ for deuterated and non-deuterated fatty acids, allowing for their differentiation and quantification.

-

Quantify the amount of each fatty acid, including the deuterated species, by comparing its peak area to that of the corresponding internal standard.

Assessment of Lipid Peroxidation using the Thiobarbituric Acid Reactive Substances (TBARS) Assay

The TBARS assay is a widely used method to measure malondialdehyde (MDA), a major end-product of lipid peroxidation.

a. Sample Preparation:

-

Homogenize tissue samples in a suitable buffer (e.g., PBS with a butylated hydroxytoluene to prevent ex vivo oxidation).

-

Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

b. TBARS Reaction:

-

To the supernatant, add a solution of thiobarbituric acid (TBA) in an acidic medium (e.g., trichloroacetic acid or phosphoric acid).

-

Incubate the mixture at high temperature (e.g., 90-100°C) for a specific duration (e.g., 30-60 minutes). During this incubation, MDA in the sample reacts with TBA to form a pink-colored adduct.

-

Cool the samples on ice to stop the reaction.

c. Measurement:

-

Centrifuge the samples to pellet any precipitate.

-

Measure the absorbance of the supernatant at a wavelength of 532 nm using a spectrophotometer.

-

Quantify the amount of MDA by comparing the absorbance to a standard curve prepared with known concentrations of an MDA standard (e.g., 1,1,3,3-tetramethoxypropane).

Signaling Pathways Modulated by Deuterated Polyunsaturated Fatty Acids

The primary effect of D-PUFAs—the reduction of lipid peroxidation—has significant downstream consequences on various cellular signaling pathways.

Inhibition of Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. By preventing the initiation and propagation of lipid peroxidation, D-PUFAs are potent inhibitors of ferroptosis.

Modulation of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways

The enzymes cyclooxygenase (COX) and lipoxygenase (LOX) metabolize PUFAs to produce a variety of signaling molecules, including prostaglandins (B1171923) and leukotrienes, which are involved in inflammation. The deuteration at the bis-allylic sites can influence the activity of these enzymes. The kinetic isotope effect can lead to a shunting of the metabolic pathway, potentially altering the profile of eicosanoid production. For example, deuteration of arachidonic acid can lead to a decrease in the production of pro-inflammatory prostaglandins.[12][13]

Interaction with NF-κB and Nrf2 Signaling Pathways

Lipid peroxidation products can activate the pro-inflammatory transcription factor NF-κB. By reducing the levels of these products, D-PUFAs can indirectly suppress NF-κB activation and subsequent inflammatory gene expression.[14][15]

Conversely, the cellular response to oxidative stress involves the activation of the transcription factor Nrf2, which upregulates the expression of antioxidant enzymes. While direct modulation of Nrf2 by D-PUFAs is still under investigation, by reducing the overall oxidative burden, D-PUFAs can help maintain cellular redox homeostasis, a state where the Nrf2 pathway is a key regulator.[16][17]

Conclusion

Deuterated polyunsaturated fatty acids offer a promising therapeutic approach for a variety of diseases rooted in oxidative stress. Their unique mechanism of action, which prevents lipid peroxidation at its source without disrupting normal cellular metabolism, sets them apart from traditional antioxidants. The ability to quantify their incorporation and measure their impact on lipid peroxidation and downstream signaling pathways is crucial for their continued development and clinical application. This guide provides a foundational understanding of the metabolic pathways of D-PUFAs and the experimental methodologies required for their investigation, serving as a valuable resource for researchers and drug development professionals in this exciting field.

References

- 1. firstwordpharma.com [firstwordpharma.com]

- 2. neurology.org [neurology.org]

- 3. Retrotope Reports Data from Phase 2/3 Clinical Trial of [globenewswire.com]

- 4. Deuterated Polyunsaturated Fatty Acids Reduce Brain Lipid Peroxidation and Hippocampal Amyloid β-Peptide Levels, Without Discernable Behavioral Effects in an APP/PS1 Mutant Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deuterium-reinforced polyunsaturated fatty acids improve cognition in a mouse model of sporadic Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biojiva.com [biojiva.com]

- 7. hcplive.com [hcplive.com]

- 8. Total Fatty Acid Analysis of Human Blood Samples in One Minute by High-Resolution Mass Spectrometry [mdpi.com]

- 9. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jfda-online.com [jfda-online.com]

- 11. lipidmaps.org [lipidmaps.org]

- 12. Contrasting effects of n-3 and n-6 fatty acids on cyclooxygenase-2 in model systems for arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Differential effects of prostaglandin derived from ω-6 and ω-3 polyunsaturated fatty acids on COX-2 expression and IL-6 secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Polyunsaturated fatty acid induces cardioprotection against ischemia-reperfusion through the inhibition of NF-kappaB and induction of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. N-3 PUFA Supplementation Triggers PPAR-α Activation and PPAR-α/NF-κB Interaction: Anti-Inflammatory Implications in Liver Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Dietary Polyunsaturated Fatty Acids Regulate Dendritic Cell Function via Nrf2-dependent Control of Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Role of Eicosapentaenoic Acid as a Precursor to Bioactive Lipid Mediators: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eicosapentaenoic acid (EPA), an omega-3 polyunsaturated fatty acid, is a critical precursor to a diverse array of bioactive lipid mediators that play pivotal roles in the regulation of inflammation, immune responses, and cardiovascular homeostasis. Unlike mediators derived from the omega-6 fatty acid arachidonic acid (AA), which are often pro-inflammatory, EPA-derived mediators generally exhibit less inflammatory or even anti-inflammatory and pro-resolving properties. This technical guide provides a comprehensive overview of the enzymatic pathways that metabolize EPA, the resulting bioactive lipid mediators, and their physiological functions. It includes detailed experimental protocols for the analysis of these mediators and quantitative data to facilitate comparative studies.

Enzymatic Pathways of EPA Metabolism

EPA is metabolized by three primary enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways. Each pathway generates a unique profile of lipid mediators with distinct biological activities.

Cyclooxygenase (COX) Pathway

The COX pathway, involving the enzymes COX-1 and COX-2, converts EPA into 3-series prostanoids, including prostaglandins (B1171923) (PGs) and thromboxanes (TXs).[1][2] EPA is a substrate for both COX isoforms, although it is generally considered a poorer substrate than AA.[3] Aspirin-acetylated COX-2 gains the ability to convert EPA to 18R-hydroxyeicosapentaenoic acid (18R-HEPE), a precursor for E-series resolvins.[4][5]

The key products of the COX pathway from EPA are:

-

Prostaglandins of the 3-series (e.g., PGE₃, PGD₃, PGI₃): These prostaglandins are generally less potent inducers of inflammation, edema, and pain compared to their 2-series counterparts derived from AA.[6][7]

-

Thromboxane A₃ (TXA₃): In contrast to the potent pro-aggregatory and vasoconstrictive TXA₂, TXA₃ is a weak platelet aggregator and vasoconstrictor.[8][9]

Lipoxygenase (LOX) Pathway

The LOX pathway enzymes, including 5-LOX, 12-LOX, and 15-LOX, metabolize EPA to produce 5-series leukotrienes and specialized pro-resolving mediators (SPMs), specifically the E-series resolvins.[2][10]

Key products of the LOX pathway from EPA include:

-

Leukotrienes of the 5-series (e.g., LTB₅, LTC₅, LTD₅): LTB₅ is significantly less potent as a neutrophil chemoattractant compared to LTB₄.[4][11]

-

E-series Resolvins (RvE1, RvE2, RvE3, RvE4): These are potent anti-inflammatory and pro-resolving mediators that actively orchestrate the resolution of inflammation.[3][6] Their biosynthesis can involve transcellular pathways where intermediates are shuttled between different cell types, such as endothelial cells and leukocytes.[4][12]

Cytochrome P450 (CYP) Pathway

The CYP monooxygenase pathway, particularly enzymes from the CYP2C and CYP2J families, metabolizes EPA to produce epoxides and hydroxides.[13][14] These enzymes often show a preference for omega-3 fatty acids like EPA over AA.[13]

Key products of the CYP pathway from EPA are:

-

Epoxyeicosatetraenoic acids (EEQs), such as 17,18-EEQ: These epoxides have demonstrated potent vasodilatory and potential anti-arrhythmic effects.[13][14]

Quantitative Data on Bioactive Lipid Mediators

The biological activities of EPA-derived mediators are often quantitatively different from their AA-derived analogs. The following tables summarize some of these key differences.

| Mediator Pair | Biological Activity | Quantitative Comparison | References |

| PGE₃ vs. PGE₂ | Inflammatory Effects (Edema) | PGE₃ has a 67% lower oedemogenic effect compared to PGE₂ in mice. | [6][7] |

| LTB₅ vs. LTB₄ | Neutrophil Chemotaxis | LTB₅ is 10- to 100-fold less potent than LTB₄ in inducing neutrophil chemotaxis. | [4][15] |

| TXA₃ vs. TXA₂ | Platelet Aggregation | TXA₃ is a significantly weaker agonist for platelet aggregation compared to TXA₂. | [8][16] |

| 17,18-EEQ vs. EETs | Vasodilation | 17,18-EEQ is a potent vasodilator, with an EC₅₀ in the low nanomolar range, making it more potent than some AA-derived EETs in certain vascular beds. | [13] |

| RvE1 | Anti-inflammatory | Effective in the nanomolar range in reducing neutrophil infiltration and inflammatory pain. | [4] |

| Mediator | Biological Sample | Typical Concentration Range | References |

| EPA | Human Plasma (% of total fatty acids) | ~0.5 - 2.8% | [17] |

| 18-HEPE | Human Plasma | Levels increase with EPA supplementation. | [18] |

| RvE1 | Human Synovial Fluid (Rheumatoid Arthritis) | Present, but concentrations can be variable. | [19] |

| RvE2 | Murine Inflammatory Exudate | Biphasic production, peaking in both initiation and resolution phases. | [20] |

Experimental Protocols

Lipid Mediator Profiling by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To extract, separate, and quantify EPA-derived lipid mediators from biological samples.

Materials:

-

Biological sample (plasma, cell culture supernatant, tissue homogenate)

-

Deuterated internal standards (e.g., PGE₂-d₄, LTB₄-d₄, RvD1-d₅)

-

Methanol (B129727), Acetonitrile, Water, Formic acid (all LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Liquid chromatography system coupled to a tandem mass spectrometer (e.g., QTRAP or Orbitrap)

Procedure:

-

Sample Collection and Internal Standard Spiking: Collect biological samples and immediately add an antioxidant (e.g., BHT) and a cocktail of deuterated internal standards to correct for extraction losses and ionization suppression.

-

Protein Precipitation and Lipid Extraction:

-

Solid Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the acidified supernatant from the protein precipitation step.

-

Wash the cartridge with a low percentage of methanol in water to remove polar impurities.

-

Elute the lipid mediators with methanol or ethyl acetate.

-

-

LC-MS/MS Analysis:

-

Dry the eluate under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase.

-

Inject the sample onto a reverse-phase C18 column.

-

Separate the lipid mediators using a gradient of mobile phases, typically water with 0.1% formic acid (Mobile Phase A) and acetonitrile/methanol with 0.1% formic acid (Mobile Phase B).[22][23]

-

Perform detection using a tandem mass spectrometer in negative ion mode, employing Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-product ion transitions for each analyte and internal standard should be optimized.[22]

-

Neutrophil Chemotaxis Assay (Boyden Chamber)

Objective: To assess the chemotactic activity of EPA-derived leukotrienes (e.g., LTB₅) on neutrophils.

Materials:

-

Isolated human or murine neutrophils

-

Boyden chamber apparatus with microporous membranes (e.g., 3-5 µm pore size)

-

Chemoattractant (e.g., LTB₅, LTB₄ as a positive control)

-

Assay buffer (e.g., HBSS with calcium and magnesium)

-

Staining solution (e.g., Diff-Quik)

-

Microscope

Procedure:

-

Neutrophil Isolation: Isolate neutrophils from fresh whole blood using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran (B179266) sedimentation or red blood cell lysis.

-

Assay Setup:

-

Add the chemoattractant solution (e.g., LTB₅ at various concentrations) to the lower wells of the Boyden chamber. Use buffer alone as a negative control and a potent chemoattractant like LTB₄ or fMLP as a positive control.

-

Place the microporous membrane over the lower wells.

-

Add the neutrophil suspension to the upper wells.

-

-

Incubation: Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 30-90 minutes to allow for cell migration.

-

Cell Staining and Quantification:

Platelet Aggregation Assay (Light Transmission Aggregometry)

Objective: To evaluate the effect of EPA-derived thromboxanes (e.g., TXA₃) on platelet aggregation.

Materials:

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

Aggregating agent (e.g., stable analog of TXA₃, collagen, ADP)

-

Light transmission aggregometer

-

Saline

Procedure:

-

PRP and PPP Preparation:

-

Collect whole blood in citrate-containing tubes.

-

Prepare PRP by centrifuging the blood at a low speed (e.g., 200 x g for 10-15 minutes).

-

Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).

-

-

Aggregometer Setup:

-

Calibrate the aggregometer using PPP (as 100% aggregation) and PRP (as 0% aggregation).

-

-

Aggregation Measurement:

-

Pipette PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.

-

Add the aggregating agent to the PRP and record the change in light transmission over time. The extent of aggregation is measured as the maximum percentage change in light transmission.[26]

-

Signaling Pathways and Experimental Workflows

EPA Metabolism Pathways

Caption: Major enzymatic pathways of EPA metabolism.

Experimental Workflow for Lipid Mediator Analysis

Caption: Workflow for LC-MS/MS-based lipid mediator profiling.

Logical Relationship of EPA-Derived Mediators in Inflammation

Caption: Opposing roles of EPA-derived mediators in inflammation.

Conclusion

Eicosapentaenoic acid is a crucial dietary fatty acid that serves as the precursor for a wide range of bioactive lipid mediators with significant therapeutic potential. The metabolic products of EPA, generated through the COX, LOX, and CYP pathways, generally exhibit less inflammatory and, in the case of resolvins, potent pro-resolving activities compared to their arachidonic acid-derived counterparts. A thorough understanding of these pathways and the biological actions of the resulting mediators is essential for the development of novel therapeutic strategies for a variety of inflammatory diseases. The experimental protocols and quantitative data provided in this guide offer a valuable resource for researchers in this field.

References

- 1. researchgate.net [researchgate.net]

- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 3. Resolvins: Natural Agonists for Resolution of Pulmonary Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. E-series resolvin metabolome, biosynthesis and critical role of stereochemistry of specialized pro-resolving mediators (SPMs) in inflammation-resolution: Preparing SPMs for long COVID-19, human clinical trials, and targeted precision nutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JCI - Pro-resolving actions and stereoselective biosynthesis of 18S E-series resolvins in human leukocytes and murine inflammation [jci.org]

- 6. Eicosapentaenoic acid metabolism by cytochrome P450 enzymes of the CYP2C subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differential effects of prostaglandin derived from ω-6 and ω-3 polyunsaturated fatty acids on COX-2 expression and IL-6 secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enzymes and receptors of prostaglandin pathways with arachidonic acid-derived versus eicosapentaenoic acid-derived substrates and products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of dietary fish oil on leukocyte leukotriene and PAF generation and on neutrophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of orally administered eicosapentaenoic acid (EPA) on the formation of leukotriene B4 and leukotriene B5 by rat leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Arachidonic Acid-metabolizing Cytochrome P450 Enzymes Are Targets of ω-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cytochrome P450-dependent metabolism of omega-6 and omega-3 long-chain polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Platelet Function Analyzed by Light Transmission Aggregometry | Springer Nature Experiments [experiments.springernature.com]

- 15. The EPA oxylipin, 12-HEPE, directly regulates human platelet activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Rapid Appearance of Resolvin Precursors in Inflammatory Exudates: Novel Mechanisms in Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Resolvins in inflammation: emergence of the pro-resolving superfamily of mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Resolvins, Protectins, and Maresins: DHA-Derived Specialized Pro-Resolving Mediators, Biosynthetic Pathways, Synthetic Approaches, and Their Role in Inflammation | MDPI [mdpi.com]

- 20. Lipidomics Workflow for Cells, Plasma & Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]

- 21. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]

- 22. lipidmaps.org [lipidmaps.org]

- 23. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]

- 25. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

The Tracer's Path: An In-Depth Technical Guide to Isotopic Labeling of Fatty Acids in Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, methodologies, and applications of isotopic labeling of fatty acids in biological research. By tracing the metabolic fate of fatty acids, researchers can gain profound insights into cellular physiology, disease pathogenesis, and the mechanism of action of novel therapeutics. This document details experimental protocols, presents quantitative data in a structured format, and visualizes complex biological processes to facilitate a deeper understanding of this powerful research tool.

Introduction to Isotopic Labeling of Fatty Acids

Isotopic labeling is a powerful technique used to track the journey of molecules within a biological system.[1] By replacing one or more atoms of a fatty acid with a stable (non-radioactive) isotope, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), researchers can distinguish the labeled fatty acid from its endogenous, unlabeled counterparts.[1] This allows for the precise measurement of fatty acid uptake, synthesis, transport, and catabolism.[1] The choice of isotope and labeling strategy depends on the specific research question and the analytical method employed.

Commonly Used Stable Isotopes:

-

Deuterium (²H): Often used for in vivo studies due to its lower cost.[1] It can be incorporated into fatty acids to trace their oxidation and incorporation into complex lipids.[2]

-

Carbon-13 (¹³C): A versatile isotope for tracing the carbon backbone of fatty acids.[3] It is particularly useful for elucidating the contributions of different precursors to de novo fatty acid synthesis.[3]

Key Methodologies in Fatty Acid Isotopic Labeling

The application of isotopically labeled fatty acids involves their introduction into a biological system (in vitro or in vivo) and subsequent analysis to determine their metabolic fate. The primary analytical techniques used are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Stable Isotope Labeling in Cell Culture (SILAC)

A common in vitro approach involves the use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), which can be adapted for fatty acids. In a technique termed SILFAC (Stable Isotope Labeling by Fatty Acids in Cell Culture), cells are cultured in a medium containing isotopically labeled fatty acids.[4] This allows for the incorporation of the labeled fatty acids into cellular lipids, enabling the study of lipid metabolism and dynamics within a controlled cellular environment.[4]

In Vivo Labeling

In vivo studies typically involve the administration of labeled fatty acids to animal models, often through oral gavage or intravenous infusion.[1][5] This approach provides insights into systemic fatty acid metabolism, including absorption, transport between organs, and tissue-specific uptake and utilization.[1]

Analytical Techniques

-

Gas Chromatography-Mass Spectrometry (GC-MS): A robust technique for the analysis of fatty acid methyl esters (FAMEs).[6][7] It offers excellent separation of different fatty acid species and allows for the determination of isotopic enrichment.[6]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): A versatile method that can be used to analyze a wide range of lipid classes without the need for derivatization.[3][8] It is particularly useful for profiling complex lipidomes and tracing the incorporation of labeled fatty acids into various lipid species.[3]

Quantitative Data from Isotopic Labeling Studies

Isotopic labeling allows for the quantification of various aspects of fatty acid metabolism. The following tables summarize key quantitative data that can be obtained using these techniques.

| Parameter | Description | Typical Units | Reference |

| Rate of Appearance (Ra) | The rate at which a fatty acid enters the plasma pool from lipolysis and dietary sources. | µmol/kg/min | [9] |

| Fatty Acid Oxidation Rate | The rate at which fatty acids are oxidized to produce energy. | µmol/kg/min | [9] |

| Intracellular Recycling | The re-esterification of fatty acids within the adipocyte without entering the bloodstream. | Calculated from Ra of glycerol (B35011) and fatty acids | [9] |

| Extracellular Recycling | The re-esterification of fatty acids that have been released into the bloodstream. | Calculated from Ra of fatty acids and total fat oxidation | [9] |

Table 1: Key Parameters in In Vivo Fatty Acid Metabolism. This table outlines important quantifiable parameters of systemic fatty acid dynamics.

| Fatty Acid | Turnover Rate in Neutral Lipids (Predicted Rank) | Turnover Rate in Polar Lipids (Predicted Rank) | Reference |

| 18:2n6 (Linoleic Acid) | 1 (Fastest) | 1 (Fastest) | [10] |

| 16:0 (Palmitic Acid) | 2 | 4 | [10] |

| 18:0 (Stearic Acid) | 3 | 5 | [10] |

| 18:1n9 (Oleic Acid) | 4 | 6 (Slowest) | [10] |

| 22:6n3 (DHA) | - | 2 | [10] |

| 20:4n6 (Arachidonic Acid) | - | 3 | [10] |

Table 2: Predicted Rank Ordering of Fatty Acid Turnover Rates. This table shows the predicted relative turnover rates of different fatty acids in neutral and polar lipid fractions based on their susceptibility to oxidative damage and roles in signaling.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the isotopic labeling of fatty acids.

Protocol for ¹³C-Fatty Acid Labeling of Adherent Mammalian Cells

This protocol outlines the steps for labeling lipids in cultured mammalian cells using ¹³C-labeled fatty acids to trace their incorporation into cellular lipids.

Materials:

-

Adherent mammalian cell line of interest

-

Complete cell culture medium

-

Dialyzed fetal bovine serum (dFBS)

-

¹³C-labeled fatty acid (e.g., ¹³C₁₆-Palmitic acid) complexed to BSA

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Methanol (B129727), Chloroform, Water (LC-MS grade)

-

6-well cell culture plates

-

Cell scraper

-

Centrifuge tubes

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of harvest. Allow cells to adhere and grow overnight in complete medium.

-

Preparation of Labeling Medium: Prepare the cell culture medium supplemented with dFBS and the desired concentration of ¹³C-labeled fatty acid-BSA complex.

-

Labeling: Aspirate the growth medium from the cells and wash once with PBS. Add the labeling medium to the cells.

-

Incubation: Incubate the cells for the desired period to allow for the uptake and incorporation of the labeled fatty acid.

-

Harvesting:

-

Aspirate the labeling medium.

-

Wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and scrape the cells.

-

Transfer the cell suspension to a microcentrifuge tube.

-

-

Lipid Extraction: Perform a Bligh-Dyer lipid extraction using a chloroform:methanol:water ratio of 2:2:1.8.

-

Sample Analysis: Analyze the lipid extract by LC-MS or GC-MS to determine the incorporation of the ¹³C label into different fatty acids and lipid species.

Protocol for In Vivo Fatty Acid Labeling in a Mouse Model

This protocol describes the administration of a deuterated fatty acid to a mouse to study in vivo fatty acid metabolism.

Materials:

-

C57BL/6 mice

-

Deuterated fatty acid (e.g., d₃₁-palmitate)

-

Vehicle for oral gavage (e.g., corn oil)

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

Centrifuge

-

Lipid extraction solvents (as above)

Procedure:

-

Animal Preparation: Acclimate mice to the experimental conditions. Fast the mice overnight prior to the experiment.

-

Tracer Administration: Administer a single oral gavage of the deuterated fatty acid suspended in the vehicle.

-

Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0, 1, 2, 4, 6, 8 hours) via tail vein or retro-orbital bleeding.

-

Plasma Separation: Centrifuge the blood samples to separate the plasma.

-

Lipid Extraction: Extract lipids from the plasma using the Bligh-Dyer method.

-

Sample Preparation for GC-MS:

-

Saponify the lipid extract to release free fatty acids.

-

Derivatize the fatty acids to form fatty acid methyl esters (FAMEs).

-

-

GC-MS Analysis: Analyze the FAMEs by GC-MS to determine the enrichment of the deuterated fatty acid and its metabolites in the plasma.

Visualization of Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate important signaling pathways and experimental workflows related to fatty acid metabolism.

Conclusion

Isotopic labeling of fatty acids is an indispensable tool in modern biological research, providing unparalleled insights into the intricate details of lipid metabolism. By employing the methodologies outlined in this guide, researchers can quantitatively assess fatty acid dynamics, elucidate complex signaling pathways, and ultimately advance our understanding of health and disease. The continued refinement of these techniques, coupled with advancements in analytical instrumentation, promises to further expand the frontiers of metabolic research.

References

- 1. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of deuterium labeled blood lipids by chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stable isotope labeling by fatty acids in cell culture (SILFAC) coupled with isotope pattern dependent mass spectrometry for global screening of lipid hydroperoxide-mediated protein modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Real time non invasive imaging of fatty acid uptake in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lipidmaps.org [lipidmaps.org]

- 7. Quantitative Determination of De Novo Fatty Acid Synthesis in Brown Adipose Tissue Using Deuterium Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Liquid chromatography high-resolution mass spectrometry for fatty acid profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. metsol.com [metsol.com]

- 10. researchgate.net [researchgate.net]

Eicosapentaenoic Acid: A Comprehensive Technical Guide on its Natural Occurrence and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eicosapentaenoic acid (EPA), a 20-carbon omega-3 polyunsaturated fatty acid (PUFA), is a vital component of cellular membranes and a precursor to a host of bioactive lipid mediators that play a critical role in the modulation of inflammatory processes, cardiovascular function, and neurological health. Its unique chemical structure, with five cis double bonds, imparts distinct biophysical properties to cell membranes and serves as a competitive substrate for enzymes involved in the synthesis of signaling molecules. This technical guide provides an in-depth exploration of the natural sources of EPA and elucidates the molecular mechanisms underpinning its profound biological significance, with a focus on data-driven insights and experimental methodologies relevant to the scientific and drug development communities.

Natural Occurrence of Eicosapentaenoic Acid

EPA is primarily synthesized by marine microorganisms, such as microalgae, and accumulates up the food chain. Consequently, the most abundant natural sources of EPA are marine organisms. Non-marine sources are limited, with the primary route for non-marine organisms being the inefficient conversion from the essential omega-3 fatty acid, alpha-linolenic acid (ALA).[1][2]

Marine Sources

Cold-water, oily fish are the most significant dietary sources of EPA for humans.[3] The EPA content in fish can vary widely depending on the species, their diet, geographical location, and the season.[4] Marine microalgae are the primary producers of EPA and are being cultivated as a sustainable, direct source for EPA supplements.[5][6] Krill, small crustaceans that feed on phytoplankton, are another potent source of EPA, often in phospholipid form which may enhance bioavailability.[7][8]

Other Natural Sources

While plants do not directly produce EPA, some, like flaxseed, chia seeds, and walnuts, are rich in ALA, a precursor that can be converted to EPA in the human body.[1][9] However, this conversion process is notably inefficient, with reported rates of less than 15%.[1][2] Human breast milk naturally contains EPA, which is crucial for infant development, and its concentration is influenced by the mother's dietary intake.[10][11][12]

Quantitative Data on EPA Content in Natural Sources

The following table summarizes the approximate EPA content in various natural sources. Values can vary based on the factors mentioned previously.

| Source Category | Specific Source | Typical EPA Content | Notes |

| Fish | Salmon (Atlantic, wild, cooked) | 0.41 g per 100g[2] | Content varies between wild and farmed salmon.[3] |

| Mackerel (Atlantic) | ~0.5-1.0 g per 3 oz serving | One of the richest sources of EPA.[[“]] | |

| Herring | ~0.6-1.7 g per 3 oz serving | High in both EPA and DHA.[[“]] | |

| Sardines (canned in oil) | 0.45 g per 3 oz serving[14] | A convenient and potent source. | |

| Anchovies (canned in oil) | ~0.4-0.9 g per 3 oz serving | High in omega-3s.[[“]] | |

| Trout (Rainbow, farmed, cooked) | ~0.4 g per 3 oz serving | A good freshwater source.[15] | |

| Barramundi | 55.38 µg/g[16] | Higher EPA concentration compared to many other marine fish.[16] | |

| Crustaceans | Krill Oil | 128 mg per 1,000 mg capsule[17] | EPA is often in phospholipid form.[7][8] |

| Algae | Algal Oil Supplements | Varies (typically 100-300 mg per serving) | A primary, vegetarian source of EPA.[2][18] |

| Glossomastix chrysoplasta | 22 mg per gram dry weight[19] | Represents up to 30% of the total fatty acid content.[19] | |

| Human Milk | Breast Milk | Variable | Dependent on maternal diet and supplementation.[20][21] |

| Plant-based (ALA) | Flaxseed Oil | 7.26 g ALA per tbsp[2] | ALA is a precursor to EPA, but conversion is inefficient.[1][2] |

| Chia Seeds | 5.06 g ALA per 1 oz serving[2] | Rich source of ALA.[2] | |

| Walnuts | 2.57 g ALA per 1 oz serving | Contains ALA. |

Biological Significance and Signaling Pathways

EPA exerts its biological effects through several interconnected mechanisms, primarily by modulating the production of lipid signaling molecules (eicosanoids and resolvins), influencing cell membrane properties, and directly interacting with nuclear receptors and signaling proteins.

Modulation of Eicosanoid Synthesis

A primary mechanism of EPA's action is its competition with the omega-6 fatty acid, arachidonic acid (AA), for the same metabolic enzymes: cyclooxygenases (COX) and lipoxygenases (LOX). This competition leads to a shift in the profile of synthesized eicosanoids.

-

From Arachidonic Acid (Pro-inflammatory):

-

COX Pathway: Produces 2-series prostaglandins (B1171923) (e.g., PGE2) and thromboxanes (e.g., TXA2), which are potent pro-inflammatory and pro-aggregatory molecules.

-

LOX Pathway: Produces 4-series leukotrienes (e.g., LTB4), which are powerful chemoattractants for neutrophils and mediators of inflammation.

-

-

From Eicosapentaenoic Acid (Less Inflammatory/Anti-inflammatory):

-

COX Pathway: Produces 3-series prostaglandins (e.g., PGE3) and thromboxanes (e.g., TXA3). TXA3 is a weak platelet aggregator and vasoconstrictor compared to TXA2.[10]

-

LOX Pathway: Produces 5-series leukotrienes (e.g., LTB5). LTB5 is a weak chemoattractant and inflammatory mediator, being 10 to 30 times less potent than LTB4.[9][22]

-

This shift in eicosanoid production from potent pro-inflammatory AA-derivatives to less active EPA-derivatives is a cornerstone of EPA's anti-inflammatory effects.[23]

Synthesis of Specialized Pro-Resolving Mediators (SPMs)

Beyond simply producing less inflammatory eicosanoids, EPA is the precursor to a class of potent anti-inflammatory and pro-resolving mediators known as E-series resolvins. These molecules actively orchestrate the resolution of inflammation, a process distinct from passive anti-inflammation.

The biosynthesis of Resolvin E1 (RvE1) is a key pathway:

-

EPA is first converted to 18-hydroxyeicosapentaenoic acid (18-HEPE) by aspirin-acetylated COX-2 or by cytochrome P450 enzymes.[20][[“]]

-

18-HEPE is then converted by the 5-lipoxygenase (5-LOX) enzyme in leukocytes to an epoxide intermediate.[21][[“]]

-

This intermediate is subsequently hydrolyzed to form RvE1.[6][21]

RvE1 and other E-series resolvins (e.g., RvE2) exert their effects by binding to specific G protein-coupled receptors, such as ChemR23 and BLT1, on immune cells.[20] Their actions include inhibiting neutrophil infiltration, enhancing macrophage efferocytosis (clearance of apoptotic cells), and reducing the production of pro-inflammatory cytokines.[20][21]

Interaction with Nuclear Receptors and Cell Signaling

EPA and its metabolites can directly influence gene expression and intracellular signaling cascades.

-

Peroxisome Proliferator-Activated Receptors (PPARs): EPA is a ligand for PPARs, particularly PPAR-α and PPAR-γ.[25][26]

-

PPAR-α activation in the liver is a major mechanism by which EPA lowers triglyceride levels. It upregulates genes involved in fatty acid oxidation and downregulates those involved in lipogenesis.[25]

-

PPAR-γ activation by EPA has been shown to inhibit the IκBα/NF-κB signaling pathway, a central regulator of inflammation.[16] By activating PPAR-γ, EPA can prevent the degradation of IκBα, thereby sequestering the pro-inflammatory transcription factor NF-κB in the cytoplasm and preventing the transcription of inflammatory genes.[16]

-

-

G Protein-Coupled Receptor 120 (GPR120): EPA is an agonist for GPR120, a receptor highly expressed in macrophages and adipocytes.[8][27]

Cardiovascular and Neurological Health

The culmination of these molecular actions translates into significant benefits for cardiovascular and neurological health.

-

Cardiovascular Health:

-

Triglyceride Reduction: As mentioned, EPA effectively lowers plasma triglyceride levels.[7][28] Clinical trials have demonstrated that doses of 1.8–4 g/day of EPA can lower triglycerides by 10–50%.[[“]]

-

Anti-inflammatory Effects in Atherosclerosis: By reducing the production of pro-inflammatory cytokines and chemokines, EPA can help stabilize atherosclerotic plaques, making them less prone to rupture.[7][28]

-

Improved Endothelial Function: EPA has been shown to improve endothelial-dependent vasodilation.[10]

-

Clinical Outcomes: Large-scale clinical trials, such as the Japan EPA Lipid Intervention Study (JELIS) and the Reduction of Cardiovascular Events with Icosapent Ethyl–Intervention Trial (REDUCE-IT), have demonstrated that high-dose, purified EPA significantly reduces major adverse cardiovascular events in high-risk patients.[2][17][29] The REDUCE-IT trial, using 4g/day of icosapent ethyl, showed a 25% relative risk reduction in the primary composite endpoint.[20][29]

-

-

Neurological Health:

-

EPA is a crucial component of neuronal cell membranes, influencing membrane fluidity, signal transduction, and the function of membrane-bound proteins.

-

The anti-inflammatory and pro-resolving mediators derived from EPA can modulate neuroinflammation, a process implicated in various neurodegenerative diseases and mood disorders.

-

Quantitative Data on Biological Effects of EPA

| Effect | Study Population / Model | EPA Dosage | Result | Reference |

| Triglyceride Reduction | Healthy persons with moderate hypertriglyceridemia | 3.4 g/day (EPA+DHA) | 27% reduction in triglycerides compared to placebo. | [2][18] |

| Hypercholesterolemic patients (JELIS) | 1.8 g/day | 10% reduction in triglycerides (vs. 5% in control). | [10] | |

| Cardiovascular Events | High-risk, statin-treated patients (REDUCE-IT) | 4 g/day | 25% relative risk reduction in major adverse cardiovascular events. | [20][29] |

| Hypercholesterolemic patients (JELIS) | 1.8 g/day | 19% relative risk reduction in major coronary events. | [30] | |

| Inflammatory Markers | Patients with lung cancer | 1.6 g/day (with 0.8g DHA) | Significant decrease in serum CRP and TNF-α. | [19] |

| Healthy young adults | Up to 1,800 mg/day (EPA+DHA) | No significant dose-response effect on TNF-α, IL-6, or CRP. | [3] | |

| Patients with obesity | 4.8 g/day (EPA+DHA) | Improved metabolic markers and reduced TNF-α. | [12] |

Key Experimental Protocols

This section outlines the core methodologies used to investigate the occurrence and biological effects of EPA. These are generalized protocols intended to provide a framework for researchers.

Quantification of EPA in Biological Samples (Gas Chromatography)

Objective: To determine the concentration of EPA in tissues, plasma, or cells. The standard method involves extraction of total lipids, transesterification to fatty acid methyl esters (FAMEs), and analysis by gas chromatography (GC).

Protocol Outline:

-

Lipid Extraction:

-

Homogenize the biological sample (e.g., plasma, tissue homogenate).

-

Extract total lipids using a solvent system, typically a chloroform/methanol (B129727) mixture (e.g., Folch or Bligh & Dyer methods).[11] This separates lipids from aqueous and protein components.

-

The organic phase containing the lipids is collected and the solvent is evaporated under nitrogen.

-

-

Saponification and Methylation (Transesterification):

-

The dried lipid extract is saponified (hydrolyzed) using a basic solution (e.g., NaOH in methanol) to release free fatty acids from triglycerides and phospholipids.

-

The fatty acids are then esterified to form FAMEs using an acidic catalyst, such as boron trifluoride (BF3) in methanol or methanolic HCl, and heating (e.g., 80-100°C).[11][31] This step increases the volatility of the fatty acids for GC analysis.

-

-

FAME Extraction:

-

After cooling, the FAMEs are extracted from the reaction mixture into an organic solvent like hexane (B92381) or petroleum ether.[32]

-

The organic layer is carefully collected, washed (e.g., with water or a salt solution), and dried.

-

-

Gas Chromatography (GC) Analysis:

-

Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Column: A polar capillary column is typically used for FAME separation (e.g., a Carbowax-type or biscyanopropyl phase column).[26]

-

Injection: A small volume (e.g., 1 µL) of the FAME extract is injected into the GC.

-

Temperature Program: A temperature gradient is applied to the GC oven to separate the FAMEs based on their boiling points and polarity (e.g., start at 70°C, ramp up to 240°C).[31]

-

Detection and Quantification: The FID or MS detects the eluting FAMEs. Peaks are identified by comparing their retention times to those of known FAME standards. Quantification is achieved by comparing the peak area of EPA-methyl ester to that of an internal standard added at the beginning of the process.

-

Assessment of NF-κB Pathway Activation (Western Blot)

Objective: To measure the effect of EPA on the activation of the NF-κB pathway by quantifying the levels of key proteins like phosphorylated IκBα and the nuclear translocation of the p65 subunit.

Protocol Outline:

-

Cell Culture and Treatment:

-

Culture appropriate cells (e.g., RAW 264.7 macrophages, HUVECs) to a suitable confluency.

-

Pre-treat cells with various concentrations of EPA for a specified duration (e.g., 1-24 hours).

-

Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide [LPS] or TNF-α) to activate the NF-κB pathway. Include vehicle-treated and unstimulated controls.

-

-

Protein Extraction:

-

Cytoplasmic and Nuclear Fractionation: To assess p65 translocation, separate cytoplasmic and nuclear proteins. This involves lysing the cell membrane with a hypotonic buffer, pelleting the nuclei, and then lysing the nuclear membrane with a high-salt extraction buffer.[33]

-

Whole-Cell Lysates: To assess total and phosphorylated protein levels, lyse cells with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay) to ensure equal loading on the gel.

-

-

SDS-PAGE and Protein Transfer:

-

Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Load equal amounts of protein (e.g., 20-40 µg) per lane.

-

Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF) via electroblotting.[23]

-

-

Immunoblotting:

-

Blocking: Block non-specific binding sites on the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-IκBα, anti-IκBα, anti-p65, or a loading control like β-actin or Lamin B1) overnight at 4°C.[23]

-

Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane thoroughly.

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system or X-ray film.[23]

-

Quantify band intensities using densitometry software. Normalize target protein levels to the appropriate loading control.

-

Major Clinical Trial Methodologies (JELIS and REDUCE-IT)

Objective: To assess the efficacy of high-dose, purified EPA in reducing cardiovascular events in high-risk patient populations.

| Feature | JELIS (Japan EPA Lipid Intervention Study) | REDUCE-IT (Reduction of CV Events with Icosapent Ethyl–Intervention Trial) |

| Study Design | Prospective, randomized, open-label, blinded endpoint (PROBE) | Multicenter, randomized, double-blind, placebo-controlled |

| Participants | 18,645 Japanese patients with hypercholesterolemia | 8,179 multinational patients with elevated triglycerides |